1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole
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Overview
Description
1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to the pyrazole core via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzyl bromide and 1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Scientific Research Applications
1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 1-[(4-Bromo-3-chlorophenyl)methyl]-1H-pyrazole
- 1-[(4-Bromo-3-methylphenyl)methyl]-1H-pyrazole
- 1-[(4-Bromo-3-nitrophenyl)methyl]-1H-pyrazole
Uniqueness: 1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole is unique due to the presence of both bromo and fluoro substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-9-3-2-8(6-10(9)12)7-14-5-1-4-13-14/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVBLPFBPCURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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